3-(Difluoromethoxy)azetidine-1-carbonyl chloride
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Overview
Description
3-(Difluoromethoxy)azetidine-1-carbonyl chloride is a chemical compound with the molecular formula C5H6ClF2NO2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is notable for its unique structure, which includes a difluoromethoxy group and a carbonyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)azetidine-1-carbonyl chloride typically involves the reaction of azetidine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethoxy chloride in the presence of a base to facilitate the substitution reaction. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)azetidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Acids/Bases: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for ring-opening reactions.
Major Products
The major products formed from these reactions include substituted azetidines, oxidized derivatives, and ring-opened compounds, which can be further functionalized for various applications .
Scientific Research Applications
3-(Difluoromethoxy)azetidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)azetidine-1-carbonyl chloride involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, while the carbonyl chloride group can react with nucleophilic sites on proteins or other biomolecules. This dual functionality allows the compound to modulate various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-carbonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
3-(Methoxy)azetidine-1-carbonyl chloride: Similar structure but with a methoxy group instead of a difluoromethoxy group, leading to different reactivity and biological activity.
3-(Trifluoromethoxy)azetidine-1-carbonyl chloride: Contains a trifluoromethoxy group, which can significantly alter its chemical properties and biological interactions.
Uniqueness
3-(Difluoromethoxy)azetidine-1-carbonyl chloride is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or binding characteristics are required .
Properties
IUPAC Name |
3-(difluoromethoxy)azetidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2NO2/c6-4(10)9-1-3(2-9)11-5(7)8/h3,5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHHTUWFRVLOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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